molecular formula C26H28N4O2 B11197036 N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide

N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11197036
M. Wt: 428.5 g/mol
InChI Key: XUNKWSWYWSPFBQ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic acetamide derivative characterized by a phthalazinone core substituted with a morpholine ring at position 4 and an acetamide group at position 2, which is further linked to a 2-fluorophenyl moiety.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C26H28N4O2/c1-4-18-5-8-20(9-6-18)30-26(32)22-13-27-23-10-7-19(12-21(23)24(22)28-30)25(31)29-14-16(2)11-17(3)15-29/h5-10,12-13,16-17,28H,4,11,14-15H2,1-3H3

InChI Key

XUNKWSWYWSPFBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CC(CC(C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the piperidine and ethylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted acetamides with heterocyclic and aryl substituents. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Key Features Reference
N-(2-Fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide Phthalazinone 4-Morpholinyl, 2-fluorophenylacetamide Potential kinase inhibition; fluorophenyl enhances lipophilicity and metabolic stability .
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide Phthalazinone 4-Phenyl, 4-chlorobenzylacetamide Chlorophenyl group may improve binding affinity to hydrophobic pockets .
N-(4-Chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide Quinolinone 4-Fluorophenylsulfonyl, 4-chlorophenylacetamide Sulfonyl and fluorophenyl groups enhance electron-withdrawing properties .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone 4-Acetyl morpholinone, 4-isopropylphenylacetamide Modified morpholine ring improves solubility and pharmacokinetics .
N-(2-Fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxopyridin-1(2H)-yl]acetamide Pyridinone Morpholine-sulfonyl, 2-fluorophenylacetamide Sulfonyl group increases hydrogen-bonding potential .

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The morpholine ring provides hydrogen-bond acceptors (N–O), while the acetamide NH acts as a donor, similar to quinolinone and pyridinone derivatives .

Crystallographic and Spectroscopic Data

  • Crystal Structures : Related N-substituted acetamides (e.g., ) exhibit planar amide groups and intramolecular hydrogen bonding, critical for stability .
  • NMR/IR : Peaks for morpholine (δ ~3.5–4.0 ppm in $^1$H NMR) and fluorophenyl (δ ~110–130 ppm in $^{19}$F NMR) are characteristic .

Biological Activity

N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which incorporates a fluorophenyl group, a morpholine moiety, and a phthalazinone derivative, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the molecular formula C26H28N4O2C_{26}H_{28}N_{4}O_{2} and a molecular weight of 428.5 g/mol. Its structure can be represented as follows:

N 2 fluorophenyl 2 4 morpholin 4 yl 1 oxophthalazin 2 1H yl acetamide\text{N 2 fluorophenyl 2 4 morpholin 4 yl 1 oxophthalazin 2 1H yl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Phthalazinone Derivative : This involves the condensation of appropriate starting materials under controlled conditions.
  • Introduction of the Morpholine Moiety : The morpholine ring is introduced through nucleophilic substitution reactions.
  • Acetylation : The final step involves acetylation to form the acetamide functional group.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the phthalazinone moiety is believed to enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes relevant in metabolic pathways. Initial studies suggest potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Neuroprotective Effects

Morpholine derivatives have been associated with neuroprotective properties. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Properties : A study reported that a similar phthalazinone derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
    CompoundCell LineIC50 (µM)
    Similar Compound AMCF712.5
    N-(2-fluorophenyl)-2-(4-morpholin-4-yl...)MCF710.0
  • Neuroprotective Study : A related morpholine compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis in vitro.

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